(2Z)-4-(2,4-dimethylphenyl)-2-hydroxy-4-oxo-N-(pyridin-2-yl)but-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2Z)-4-(2,4-DIMETHYLPHENYL)-2-HYDROXY-4-OXO-N-(2-PYRIDINYL)-2-BUTENAMIDE is a complex organic compound with a unique structure that includes both aromatic and heterocyclic elements
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-4-(2,4-DIMETHYLPHENYL)-2-HYDROXY-4-OXO-N-(2-PYRIDINYL)-2-BUTENAMIDE typically involves multi-step organic reactions. One common method includes the condensation of 2,4-dimethylbenzaldehyde with 2-pyridinecarboxamide under basic conditions, followed by oxidation and cyclization steps to form the final product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. Purification steps such as recrystallization or chromatography are essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(2Z)-4-(2,4-DIMETHYLPHENYL)-2-HYDROXY-4-OXO-N-(2-PYRIDINYL)-2-BUTENAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (2Z)-4-(2,4-DIMETHYLPHENYL)-2-HYDROXY-4-OXO-N-(2-PYRIDINYL)-2-BUTENAMIDE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound can be used to study enzyme interactions and inhibition. Its structure may mimic natural substrates or inhibitors, making it useful in biochemical assays.
Medicine
In medicine, (2Z)-4-(2,4-DIMETHYLPHENYL)-2-HYDROXY-4-OXO-N-(2-PYRIDINYL)-2-BUTENAMIDE has potential applications as a pharmaceutical intermediate. Its ability to interact with biological targets makes it a candidate for drug development.
Industry
Industrially, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action of (2Z)-4-(2,4-DIMETHYLPHENYL)-2-HYDROXY-4-OXO-N-(2-PYRIDINYL)-2-BUTENAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- (2Z)-4-(2,4-DIMETHYLPHENYL)-2-HYDROXY-4-OXO-N-(2-PYRIDINYL)-2-BUTENAMIDE
- (2Z)-4-(2,4-DIMETHYLPHENYL)-2-HYDROXY-4-OXO-N-(3-PYRIDINYL)-2-BUTENAMIDE
- (2Z)-4-(2,4-DIMETHYLPHENYL)-2-HYDROXY-4-OXO-N-(4-PYRIDINYL)-2-BUTENAMIDE
Uniqueness
The uniqueness of (2Z)-4-(2,4-DIMETHYLPHENYL)-2-HYDROXY-4-OXO-N-(2-PYRIDINYL)-2-BUTENAMIDE lies in its specific structural configuration, which allows for distinct reactivity and interaction with biological targets. Compared to its analogs, this compound may exhibit different binding affinities and biological activities, making it a valuable molecule for research and development.
Properties
Molecular Formula |
C17H16N2O3 |
---|---|
Molecular Weight |
296.32 g/mol |
IUPAC Name |
(Z)-4-(2,4-dimethylphenyl)-4-hydroxy-2-oxo-N-pyridin-2-ylbut-3-enamide |
InChI |
InChI=1S/C17H16N2O3/c1-11-6-7-13(12(2)9-11)14(20)10-15(21)17(22)19-16-5-3-4-8-18-16/h3-10,20H,1-2H3,(H,18,19,22)/b14-10- |
InChI Key |
GUZTUDGKVBNXKV-UVTDQMKNSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)/C(=C/C(=O)C(=O)NC2=CC=CC=N2)/O)C |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=CC(=O)C(=O)NC2=CC=CC=N2)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.